![molecular formula C23H27N3O2S B2541659 N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1787880-40-3](/img/structure/B2541659.png)
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" is a complex molecule that may be related to various synthesized compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan and pyrazoline derivatives, which can offer insights into the chemical behavior and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions. For instance, pyrazoline derivatives with antibacterial properties were synthesized by cyclizing -1-[2-(alkoxy)phenyl]-3-(furan-2-yl) prop-2-en-1-one with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol . This suggests that the synthesis of the compound might also involve cyclization steps, possibly using similar starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and ESI-MS . Additionally, the crystal structure of a synthesized compound with a furan moiety was determined using X-ray powder diffraction, revealing a triclinic space group . These techniques could be applied to determine the molecular structure of the compound .
Chemical Reactions Analysis
The photoreaction of arenecarbothioamides with 2-vinylfuran analogues has been studied, leading to the formation of tetracyclic indole systems and 2,3-diaryl-2-pyrrolin-5-ones . This indicates that furan-containing compounds can undergo photochemical reactions to form complex heterocyclic structures, which might be relevant for the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their antibacterial activity and solid-state structure. Compounds with furan and pyrazoline moieties have shown promising antibacterial activities , and the solid-state structure analysis of a furan-containing compound provided insights into intermolecular interactions through Hirshfeld surface analysis and fingerprint plots . These properties are crucial for understanding the behavior of the compound in biological systems and solid-state applications.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The synthesis of related pyrazoline and thiazole derivatives from compounds with similar backbones demonstrates a broad spectrum of biological activities. For example, the synthesis of pyridine and thioamide derivatives, as well as thiazole derivatives from chalcone-like compounds, has been reported to exhibit significant antimicrobial properties. These compounds are synthesized through reactions involving furan-2-yl components and evaluated for their effectiveness against various bacteria and fungi, showcasing their potential as antimicrobial agents (Zaki et al., 2018). Furthermore, studies on pyrazoline derivatives synthesized from furan-2-yl and thiophen-2-yl compounds have also revealed promising antibacterial activities, indicating their potential in developing new antimicrobial therapies (Rani, Yusuf, & Khan, 2012).
Anticancer Activities
Research into the anticancer properties of compounds synthesized from N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide and related structures has shown promising results. Compounds derived from similar synthesis processes have been evaluated against cancer cell lines, including breast and colon cancer cells. The investigation into these compounds reveals their potential in inhibiting cancer cell growth, suggesting their application in developing anticancer therapies (Zaki et al., 2018).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-25-20-9-4-8-18(20)19(24-25)16-26(15-17-7-5-13-28-17)22(27)23(11-2-3-12-23)21-10-6-14-29-21/h5-7,10,13-14H,2-4,8-9,11-12,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLNXAZXEKPAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4(CCCC4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2541577.png)

![5-methyl-N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2541579.png)
![6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2541582.png)


![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2541586.png)
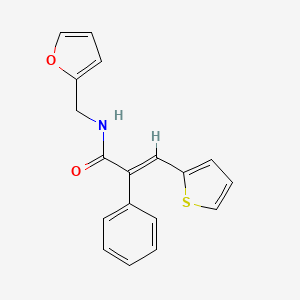

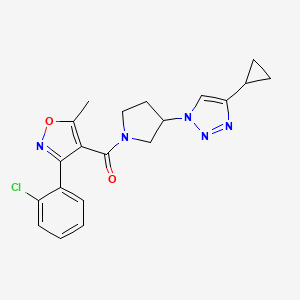
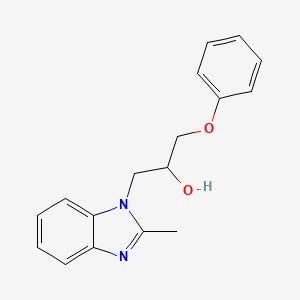
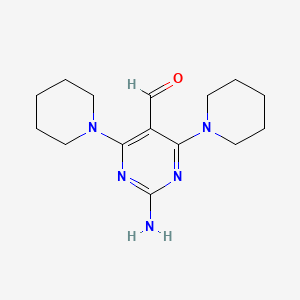
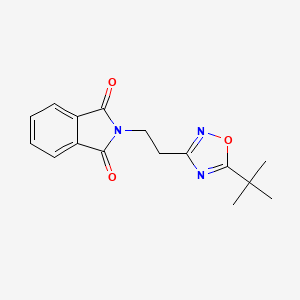
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile](/img/structure/B2541599.png)